molecular formula C9H7ClN2O2 B1372939 Methyl 5-chloro-1H-indazole-7-carboxylate CAS No. 1260851-42-0

Methyl 5-chloro-1H-indazole-7-carboxylate

Cat. No. B1372939
Key on ui cas rn: 1260851-42-0
M. Wt: 210.62 g/mol
InChI Key: FZWZHQQUHUQHPN-UHFFFAOYSA-N
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Patent
US09045501B2

Procedure details

Methyl 2-amino-5-chloro-3-methylbenzoate (6.6 g, 33.1 mmol) was dissolved in CHCl3 (90 mL) then cooled in an icebath while acetic anhydride (7.2 mL, 76.1 mmol) was added dropwise. After the addition was complete, the reaction mixture was stirred at room temperature for ca. 1 h, then KOAc (650 mg, 6.6 mmol) was added, followed by isoamyl nitrite (9.7 mL, 72.8 mmol). The reaction mixture was heated under reflux until the reaction was complete by TLC (overnight). While cooling to room temperature, precipitation was observed. The precipitate was collected and dried to afford methyl 5-chloro-1H-indazole-7-carboxylate as a yellow solid (4.83 g, 69%): 1H NMR (300 MHz, CDCl3) δ 11.25 (s, 1H), 8.10 (s, 1H), 8.05 (s, 3H), 7.97 (s, 1H), 4.09 (s, 1H); MS (ESI+) m/z 211 (M+H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
KOAc
Quantity
650 mg
Type
reactant
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(OC(=O)C)(=O)C.CC([O-])=O.[K+].[N:26](OCCC(C)C)=O>C(Cl)(Cl)Cl>[Cl:13][C:9]1[CH:10]=[C:11]2[C:2](=[C:3]([C:4]([O:6][CH3:7])=[O:5])[CH:8]=1)[NH:1][N:26]=[CH:12]2 |f:2.3|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1C)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
KOAc
Quantity
650 mg
Type
reactant
Smiles
CC(=O)[O-].[K+]
Step Four
Name
Quantity
9.7 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for ca. 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the reaction
CUSTOM
Type
CUSTOM
Details
was complete by TLC (overnight)
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
While cooling to room temperature
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=NNC2=C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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